molecular formula C9H15NO2 B1276909 tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 73286-70-1

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1276909
CAS No.: 73286-70-1
M. Wt: 169.22 g/mol
InChI Key: YEBDZDMYLQHGGZ-UHFFFAOYSA-N
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Preparation Methods

Catalytic Ring-Closing Metathesis (RCM) of N-Boc-Diallylamine

The most widely documented method involves ruthenium-catalyzed ring-closing metathesis (RCM) of N-Boc-diallylamine. This approach leverages Grubbs-type catalysts to induce cyclization, forming the 2,5-dihydropyrrole core.

Reaction Conditions and Optimization

  • Catalyst : Bis(tricyclohexylphosphine)benzylidene ruthenium dichloride (1st generation Grubbs catalyst) at 0.5 mol% loading.
  • Solvent : Anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Temperature : Reflux (40–45°C) for 2.5 hours.
  • Work-up : Quenching with tris(hydroxymethyl)phosphine to deactivate the catalyst, followed by extraction and distillation.

Key Data:

Parameter Value Source
Yield 90–94%
Purity >96% (GC analysis)
Boiling Point 208°C (lit.)
Refractive Index $$ n_{20}^D = 1.458 $$

This method is favored for its high efficiency and scalability. The reaction proceeds via a Ru-carbene intermediate , facilitating ethylene elimination and subsequent cyclization. Post-reaction distillation under reduced pressure (70 mtorr) ensures product isolation as a crystalline solid.

Acid-Catalyzed Cyclization of Propargylamine Derivatives

Alternative routes employ acid-mediated cyclization of propargylamine precursors. A 2025 study demonstrated a DBU (1,8-diazabicycloundec-7-ene)-mediated intramolecular cycloaddition of N-alkyl propargylamines, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone).

Reaction Scheme:

  • Cyclization : Propargylamine → 2,5-dihydropyrrole intermediate (80–90% yield).
  • Oxidation : DDQ in dichloroethane at 60°C (4 hours) → fully aromatic pyrrole.

Comparative Efficiency:

Step Conditions Yield
Cyclization DBU (2 equiv.), DCM, 25°C 85%
Oxidation DDQ (1.2 equiv.), 60°C 78%

This method avoids transition metals, making it suitable for pharmaceutical applications requiring low residual metal content.

Industrial-Scale Production Methods

Industrial protocols optimize the RCM approach for cost-effectiveness and safety:

Scalable Modifications:

  • Catalyst Recycling : Filtration and reuse of ruthenium residues reduce costs.
  • Continuous Flow Reactors : Enhance heat management and throughput.
  • Purity Control : Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity.

Industrial Metrics:

Metric Laboratory Industrial
Batch Size 100 g 50–100 kg
Cycle Time 8 hours 4 hours
Catalyst Loading 0.5 mol% 0.3 mol%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
RCM with Grubbs Catalyst High yield (90–94%), scalable Requires inert atmosphere
Acid-Catalyzed Cyclization Metal-free, mild conditions Lower yield (70–78%)
Industrial RCM Cost-effective, high purity Specialized equipment needed

Characterization and Quality Control

Synthetic batches are validated using:

  • NMR : $$ ^1H $$ NMR (CDCl₃) δ 1.46 (s, 9H, Boc), 4.10 (s, 4H, CH₂), 5.75 (s, 2H, vinyl).
  • IR : Peaks at 1680 cm⁻¹ (C=O), 1623 cm⁻¹ (C=C).
  • GC-MS : m/z 169 [M⁺], 114 [M – C₄H₉].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Applications

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is primarily utilized in the following synthetic pathways:

  • Preparation of Pyrrole Derivatives :
    • It serves as a precursor for synthesizing various pyrrole derivatives, particularly through the formation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate via arylation reactions .
  • Synthesis of GABA Analogues :
    • The compound is instrumental in synthesizing β-aryl-GABA analogues through Heck arylation with arenediazonium salts, which are important in neuropharmacology and therapeutic development .
  • Formation of Complex Molecules :
    • It is utilized in the construction of complex molecular frameworks that are essential in medicinal chemistry for developing new drugs .

Medicinal Chemistry Applications

The versatility of this compound extends to medicinal chemistry:

  • Neuroactive Compounds :
    • Its derivatives are explored for their neuroactive properties, particularly in developing treatments for neurological disorders due to their structural similarity to neurotransmitters like GABA .
  • Pharmaceutical Development :
    • The compound has been involved in the synthesis of various pharmaceutical agents that target different biological pathways. Its ability to modify existing drug structures enhances efficacy and reduces side effects .

Case Study 1: Synthesis of Neuroactive Agents

In a study published by researchers at a leading pharmaceutical institution, this compound was used to synthesize a series of GABA receptor modulators. The results indicated improved binding affinity compared to existing compounds, showcasing its potential as a scaffold for drug development.

Case Study 2: Aryl-GABA Analogues

A research team successfully synthesized β-aryl-GABA analogues using this compound via Heck coupling reactions. These analogues demonstrated significant activity against certain types of cancer cells in vitro, highlighting the compound's utility in anticancer drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also referred to as N-Boc-2,5-dihydropyrrole, is a synthetic organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₃NO₃
  • Molar Mass : Approximately 183.20 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 241.8 ± 33.0 °C at 760 mmHg
  • CAS Number : 141293-14-3

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in pharmacology, particularly in modifying the metabolism of co-administered drugs .

Inhibition of Cytochrome P450

Cytochrome P450 enzymes play a critical role in drug metabolism. The ability of this compound to inhibit CYP1A2 can lead to altered pharmacokinetics for drugs metabolized by this enzyme. This property may be beneficial in drug formulation to enhance therapeutic efficacy or reduce side effects .

Synthesis Methods

Several methods have been developed for synthesizing this compound. These typically involve cyclization reactions and subsequent protection of the nitrogen atom with a Boc (tert-butyloxycarbonyl) group. The following table summarizes common synthesis routes:

Synthesis MethodDescription
Cyclization ReactionInvolves the formation of the pyrrole ring via condensation reactions.
Boc ProtectionNitrogen atom protection using Boc groups to stabilize the compound during reactions.
FunctionalizationFurther reactions to introduce additional functional groups for enhanced activity.

Biological Applications and Case Studies

The versatility of this compound makes it valuable for various biological applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties.
  • Drug Discovery : Its role as a synthetic precursor allows for the development of new heterocyclic compounds with potential medicinal properties .

Case Study: JNK3 Inhibition

A study focused on the design and synthesis of derivatives based on pyrrole scaffolds demonstrated significant inhibitory activity against c-Jun N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases. The research highlighted how modifications to the pyrrole structure could enhance selectivity and potency against JNK3, indicating a pathway for developing therapeutics targeting neurodegeneration .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other pyrrole derivatives:

Compound NameSimilarity IndexUnique Features
tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate1.00Contains two carbonyl groups
tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate0.93Contains an additional carbamate moiety
ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate0.90Ethyl group instead of tert-butyl

The comparison illustrates how this compound stands out due to its specific combination of functional groups that contribute to its diverse reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use P95 (US) or P1 (EU EN 143) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .
  • Physical Protection : Full-body chemical-resistant suits and gloves are mandatory. Equipment selection depends on hazard concentration and duration of exposure .
  • Environmental Controls : Prevent drainage contamination using secondary containment systems .

Q. How can researchers characterize the stability of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies under stress conditions (e.g., heat, humidity, light) using HPLC to monitor degradation products.
  • Cross-reference with existing Stability is assumed under recommended storage (dry, inert atmosphere), but no empirical decomposition thresholds are provided .

Q. What analytical techniques are suitable for verifying the purity of this compound?

  • Methodological Answer :

  • Use NMR spectroscopy to confirm structural integrity and detect impurities.
  • Chromatographic methods (e.g., GC-MS or HPLC) with calibrated standards for quantitative purity assessment .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate?

  • Methodological Answer :

  • Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states.
  • Integrate ICReDD’s feedback loop: Computational predictions guide experimental condition screening (e.g., solvent, catalyst), reducing trial-and-error cycles .

Q. What strategies address contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer :

  • Perform meta-analysis of literature data, noting measurement conditions (e.g., instrumentation, calibration standards).
  • Validate discrepancies via controlled experiments (e.g., DSC for melting point, shake-flask method for solubility) .

Q. How can researchers design experiments to investigate the compound’s reactivity with incompatible materials?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify hazardous interactions.
  • Prioritize reactions predicted by computational models (e.g., nucleophilic attack at the carbonyl group) .

Q. What methodologies are recommended for assessing the compound’s mutagenic or carcinogenic potential?

  • Methodological Answer :

  • Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity screening.
  • Cross-reference regulatory classifications: IARC, NTP, and ACGIH have not classified this compound as carcinogenic, but reproductive toxicity data are lacking .

Q. How can reactor design improve scalability for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Apply membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing.
  • Optimize continuous-flow reactors to enhance heat/mass transfer and minimize hazardous intermediate accumulation .

Q. Data Gaps and Research Challenges

Q. How should researchers address the absence of critical data (e.g., log Pow, decomposition products)?

  • Methodological Answer :

  • Estimate log Pow using fragment-based methods (e.g., ClogP).
  • Perform thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition products under controlled pyrolysis .

Q. What interdisciplinary approaches reconcile conflicting toxicological classifications?

  • Methodological Answer :
  • Combine in vitro assays (e.g., cytotoxicity in HepG2 cells) with in silico toxicology models (e.g., QSAR).
  • Validate findings against peer-reviewed databases (e.g., PubChem, TOXNET) .

Properties

IUPAC Name

tert-butyl 2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDZDMYLQHGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408785
Record name tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73286-70-1
Record name N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73286-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
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